molecular formula C25H25NO6 B4045008 Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate

Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate

Cat. No.: B4045008
M. Wt: 435.5 g/mol
InChI Key: GTYYCVUKBXVNFJ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate is a complex organic compound with a molecular formula of C23H23NO6 This compound is known for its unique structural features, which include a chromen-7-yl moiety and a piperidine ring

Preparation Methods

The synthesis of Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-7-yl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-7-yl structure.

    Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromen-7-yl intermediate.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromen-7-yl moiety, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)benzoate: This compound shares the chromen-7-yl moiety but differs in the attached functional groups.

    Ethyl 3-[5-(ethoxycarbonyl)-2-furyl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate: Another structurally related compound with variations in the chromen-7-yl structure and additional functional groups.

The uniqueness of this compound lies in its specific combination of the chromen-7-yl moiety and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6/c1-2-30-25(29)18-9-6-12-26(15-18)23(27)16-31-19-10-11-20-21(17-7-4-3-5-8-17)14-24(28)32-22(20)13-19/h3-5,7-8,10-11,13-14,18H,2,6,9,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYYCVUKBXVNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate
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